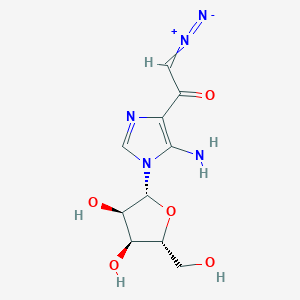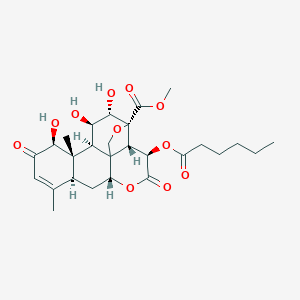
5-Indolylmethylhydantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Indolylmethylhydantoin is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both an indole and a hydantoin ring, which gives it unique properties and makes it an attractive target for synthesis and research.
Wissenschaftliche Forschungsanwendungen
5-Indolylmethylhydantoin has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. It has been reported to exhibit anticancer, antiviral, and antibacterial activities, making it a potential lead compound for drug discovery. It has also been used as a building block for the synthesis of various bioactive compounds, such as indole-3-carboxylic acid derivatives and hydantoin derivatives.
Wirkmechanismus
The mechanism of action of 5-Indolylmethylhydantoin is not well understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been reported to inhibit topoisomerase II, a key enzyme involved in DNA replication and repair, and to induce apoptosis in cancer cells. It has also been shown to inhibit the activity of HIV-1 reverse transcriptase, making it a potential antiviral agent.
Biochemical and Physiological Effects:
5-Indolylmethylhydantoin has been reported to exhibit various biochemical and physiological effects, including cytotoxicity, antiviral activity, and antibacterial activity. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vitro and in vivo. Additionally, it has been reported to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Indolylmethylhydantoin is its potential as a lead compound for drug discovery. Its unique structure and diverse biological activities make it an attractive target for medicinal chemistry research. However, its synthesis can be challenging, and its biological activity can be highly dependent on the substitution pattern of the indole and hydantoin rings. Additionally, the lack of a clear understanding of its mechanism of action can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 5-Indolylmethylhydantoin. One direction is to explore its potential as a lead compound for drug discovery, particularly in the areas of cancer, viral infections, and bacterial infections. Another direction is to investigate its mechanism of action and to identify its molecular targets. Additionally, the synthesis of analogs of 5-Indolylmethylhydantoin with different substitution patterns could lead to the discovery of compounds with enhanced biological activity and selectivity. Finally, the development of new synthetic methods for 5-Indolylmethylhydantoin could facilitate its use in various research fields.
Synthesemethoden
The synthesis of 5-Indolylmethylhydantoin involves the reaction of indole-3-carboxaldehyde with hydantoin in the presence of a base. The reaction proceeds via a condensation reaction, followed by cyclization to form the final product. Several methods have been reported for the synthesis of 5-Indolylmethylhydantoin, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis.
Eigenschaften
CAS-Nummer |
108605-53-4 |
|---|---|
Produktname |
5-Indolylmethylhydantoin |
Molekularformel |
C12H11N3O2 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
5-(indol-1-ylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H11N3O2/c16-11-9(13-12(17)14-11)7-15-6-5-8-3-1-2-4-10(8)15/h1-6,9H,7H2,(H2,13,14,16,17) |
InChI-Schlüssel |
KAVIACMZMOXBMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CN2CC3C(=O)NC(=O)N3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN2CC3C(=O)NC(=O)N3 |
Synonyme |
5-IMH 5-indolylmethylhydantoin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)

![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)

![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)







